2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a trifluoromethyl group, and a pyrimidine ring, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and various solvents such as ethanol and dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyrimidine derivatives, such as:
- 2-[3-(1-Methylpiperidin-4-yl)propylamino]pyrimidine-5-carboxylic acids
- N-substituted 6-Fluoro-3-pyrimidinyl derivatives .
Uniqueness
The uniqueness of 2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O/c1-13-3-2-4-14(11-13)12-24-9-6-15(7-10-24)25-17-22-8-5-16(23-17)18(19,20)21/h2-5,8,11,15H,6-7,9-10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXNXODEAWPQFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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